molecular formula C18H15N5OS B5805995 5-amino-6-(benzylthio)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

5-amino-6-(benzylthio)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No. B5805995
M. Wt: 349.4 g/mol
InChI Key: ODZKDVCDRZRHOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-amino-6-(benzylthio)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in drug discovery and development. This compound is a heterocyclic organic molecule that possesses a pyrazolo-pyrimidine scaffold, which is a structural feature commonly found in many biologically active compounds.

Mechanism of Action

The mechanism of action of 5-amino-6-(benzylthio)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is not fully understood. However, studies have shown that this compound can inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and xanthine oxidase (XO), which are involved in the inflammatory and oxidative stress pathways. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
5-amino-6-(benzylthio)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one has been shown to exhibit various biochemical and physiological effects. This compound can reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), which are involved in the inflammatory response. It can also scavenge free radicals and protect cells from oxidative damage. In addition, this compound has been shown to inhibit the growth and proliferation of cancer cells and induce apoptosis.

Advantages and Limitations for Lab Experiments

The advantages of using 5-amino-6-(benzylthio)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one in lab experiments include its broad spectrum of biological activities, its potential as a lead compound for drug discovery and development, and its relatively easy synthesis method. However, the limitations of this compound include its low solubility in water, which can affect its bioavailability, and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 5-amino-6-(benzylthio)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one. One direction is to explore its potential as a therapeutic agent for the treatment of various diseases, such as cancer, inflammation, and infectious diseases. Another direction is to investigate its mechanism of action and identify its molecular targets. Additionally, further studies are needed to optimize the synthesis method of this compound and improve its pharmacokinetic properties, such as solubility and bioavailability.

Synthesis Methods

The synthesis of 5-amino-6-(benzylthio)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one involves the condensation reaction between 2-aminothiophenol and ethyl acetoacetate, followed by the cyclization reaction with 4-chloro-3-nitrobenzoic acid in the presence of a base. The final product is obtained after reduction with sodium dithionite. The yield of this synthesis method is around 60%, and the purity of the compound can be improved through recrystallization.

Scientific Research Applications

5-amino-6-(benzylthio)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one has been extensively studied for its potential applications in drug discovery and development. This compound has been shown to exhibit a broad spectrum of biological activities, including anti-inflammatory, antioxidant, antitumor, and antimicrobial activities. It has been used as a lead compound in the development of new drugs for the treatment of various diseases, such as cancer, inflammation, and infectious diseases.

properties

IUPAC Name

5-amino-6-benzylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5OS/c19-22-17(24)15-11-20-23(14-9-5-2-6-10-14)16(15)21-18(22)25-12-13-7-3-1-4-8-13/h1-11H,12,19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZKDVCDRZRHOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSC2=NC3=C(C=NN3C4=CC=CC=C4)C(=O)N2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Amino-6-benzylsulfanyl-1-phenylpyrazolo[3,4-d]pyrimidin-4-one

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